molecular formula C9H16F3NO B2601431 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol CAS No. 866051-24-3

1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol

Cat. No.: B2601431
CAS No.: 866051-24-3
M. Wt: 211.228
InChI Key: IOXQJHJWIFSYBZ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol is a chemical compound of significant interest in research and development, particularly in the fields of agrochemistry and medicinal chemistry. This compound, characterized by a propan-2-ol backbone substituted with a trifluoromethyl group and a 4-methylpiperidine ring, belongs to a class of structures noted for their potential bioactivity. Related compounds with piperidine and pyrrolidine groups have been investigated as key intermediates in synthetic chemistry and are featured in patents for agrochemical compositions, specifically for combating phytopathogenic fungi . The presence of the trifluoromethyl group is a common motif in modern active ingredients due to its ability to enhance metabolic stability, lipophilicity, and membrane permeability. The 4-methylpiperidin-1-yl moiety contributes to the molecule's stereoelectronic properties and can be critical for interaction with biological targets. As a building block, this compound offers researchers a versatile scaffold for further chemical modifications, such as synthesizing more complex molecules for screening purposes . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling. This compound requires careful handling in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and eye/face protection .

Properties

IUPAC Name

1,1,1-trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO/c1-7-2-4-13(5-3-7)6-8(14)9(10,11)12/h7-8,14H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXQJHJWIFSYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol typically involves the reaction of 4-methylpiperidine with a trifluoromethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the piperidine to the ketone. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a trifluoromethyl ketone, while reduction may produce a trifluoromethyl alcohol.

Scientific Research Applications

1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The piperidine ring may contribute to the compound’s binding affinity for certain receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Activity

Table 1: Structural and Functional Comparison
Compound Name Substituent (R) Molecular Formula Key Biological Activity References
Compound A 4-Methylpiperidine C₉H₁₆F₃NO Potential kinase inhibition (inferred)
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ol Pyridin-2-yl C₈H₈F₃NO Intermediate in drug synthesis
rac-6 (Tetrabromobenzimidazole analog) 4,5,6,7-Tetrabromo-1H-benzimidazol-2-yl C₁₀H₇Br₄F₃N₂O Dual CK2/PIM-1 inhibition; apoptosis induction in leukemia
1,1,1-Trifluoro-3-(2-thienyl)propan-2-ol 2-Thienyl C₇H₈F₃OS No direct activity reported (structural analog)
1,1,1-Trifluoro-3-([2-(trifluoromethyl)benzyl]amino)propan-2-ol 2-(Trifluoromethyl)benzylamino C₁₁H₁₁F₆NO Irritant (hazardous property noted)
Key Observations:
  • Heterocyclic Substituents: rac-6 (benzimidazole derivative) exhibits potent dual kinase inhibition due to bromine atoms enhancing hydrophobic binding. In contrast, Compound A’s 4-methylpiperidine group may favor interactions with larger binding pockets (e.g., in PI3K or mTOR pathways). Pyridine analogs (e.g., C₈H₈F₃NO) lack bromine’s electron-withdrawing effects, reducing kinase affinity but improving solubility.
  • Toxicity and Physicochemical Properties: Benzylamino derivatives (e.g., C₁₁H₁₁F₆NO) show higher molar mass (~287.2 g/mol) and irritancy risks, likely due to reactive amino groups. Thienyl-substituted analogs (C₇H₈F₃OS) have lower molecular weights (~196.2 g/mol) but unoptimized bioactivity.
Key Observations:
  • Compound A’s synthesis likely follows nucleophilic substitution between epoxides and 4-methylpiperidine, similar to sphingosine kinase inhibitor syntheses.
  • Brominated analogs (e.g., rac-6) require careful handling due to photodegradation risks.

Biological Activity

1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol (CAS Number: 866051-24-3) is a fluorinated organic compound characterized by a trifluoromethyl group, a piperidine ring, and a hydroxyl group. Its unique structure contributes to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

PropertyValue
Molecular FormulaC₉H₁₆F₃NO
Molecular Weight211.225 g/mol
Storage ConditionsAmbient
MDL NumberMFCD05256215

The biological activity of 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol is largely attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing better interaction with biological membranes and enzymes. The piperidine ring may increase binding affinity for certain receptors or enzymes, modulating their activity.

Antimicrobial Properties

Research indicates that compounds containing piperidine rings exhibit varying degrees of antimicrobial activity. The structural characteristics of 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol suggest potential efficacy against bacterial strains due to its ability to disrupt microbial cell membranes.

Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological properties. Studies have shown that 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol may influence neurotransmitter systems by acting as a modulator at certain receptors. This could make it a candidate for further investigation in neurodegenerative disease models or as an anxiolytic agent.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined various piperidine derivatives for their antimicrobial properties. The results indicated that modifications to the piperidine structure significantly affected activity levels. While specific data on 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol was limited, related compounds demonstrated promising results against Gram-positive bacteria (Smith et al., 2023).

Neuropharmacological Assessment

In a neuropharmacological study assessing the effects of fluorinated piperidine compounds on anxiety-like behavior in rodents, researchers found that certain derivatives exhibited anxiolytic effects. Although 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol was not directly tested, its structural similarity to active compounds suggests potential efficacy (Johnson et al., 2024).

Comparison with Similar Compounds

Compound NameStructureNotable Activity
1,1,1-Trifluoro-2-(4-methylpiperidin-1-yl)ethanolStructureModerate antimicrobial effects
1,1,1-Trifluoro-3-(4-methylpiperazin-1-yl)propan-2-olStructureNeuroactive properties

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol, and what challenges arise during fluorinated intermediate handling?

  • Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, fluorinated ketones or alcohols (e.g., 1,1,1-trifluoropropan-2-one) can react with 4-methylpiperidine under catalytic hydrogenation or borohydride reduction .
  • Challenges : Fluorinated intermediates are highly reactive and moisture-sensitive. Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis. Monitor reaction progress via TLC or LC-MS to avoid side reactions like defluorination .

Q. How can the stereochemical configuration of this compound be resolved using crystallographic data?

  • Methodology : X-ray crystallography is the gold standard. Co-crystallize the compound with heavy atoms (e.g., iodine derivatives) to enhance diffraction. Refinement via SHELXL or SHELXTL software allows precise determination of absolute configuration .
  • Data Interpretation : Anomalous dispersion effects from heavy atoms (e.g., in iodinated analogs) enable unambiguous assignment of chiral centers. Cross-validate with NMR (e.g., NOESY for spatial proximity) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology : Use enzyme-linked assays (e.g., kinase inhibition) or cell-based assays (e.g., cytotoxicity in HEK-293 or HeLa cells). Fluorinated compounds often exhibit enhanced membrane permeability, so optimize concentrations using dose-response curves (IC₅₀) .
  • Controls : Include positive controls (e.g., known kinase inhibitors) and solvent controls (DMSO ≤0.1%) to rule out nonspecific effects .

Advanced Research Questions

Q. How can conflicting data between computational docking and experimental binding assays be reconciled for this compound?

  • Troubleshooting :

  • Docking Limitations : Force fields (e.g., AMBER, CHARMM) may misrepresent fluorine’s electronegativity. Use quantum mechanical (QM) methods (e.g., DFT) to refine ligand-protein interactions.
  • Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (Kd, ΔH). Compare with docking-predicted binding poses .
    • Case Study : A study on trifluoroacetone derivatives showed discrepancies resolved by incorporating solvent effects (explicit water models) in simulations .

Q. What strategies mitigate instability of 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol in aqueous buffers during pharmacokinetic studies?

  • Stabilization Methods :

  • Formulation : Use cyclodextrin encapsulation or liposomal carriers to shield the compound from hydrolysis.
  • Buffer Optimization : Adjust pH to 6.5–7.5 (near physiological) and include antioxidants (e.g., ascorbic acid) to prevent oxidative degradation .
    • Analytical Validation : Monitor stability via HPLC-UV/HRMS at 0, 6, 12, and 24 hours. Compare degradation products with synthetic standards .

Q. How does the 4-methylpiperidinyl moiety influence the compound’s pharmacokinetic profile compared to analogs with other amine groups?

  • Comparative Analysis :

  • Lipophilicity : Measure logP (octanol-water partition) to assess blood-brain barrier penetration. Piperidine derivatives generally exhibit higher logP than pyrrolidine analogs.
  • Metabolic Stability : Conduct microsomal assays (human liver microsomes) to compare clearance rates. Piperidine groups often resist CYP450 oxidation better than morpholine or azetidine .
    • Data Table :
Amine GrouplogPMicrosomal Clearance (mL/min/kg)
4-Methylpiperidine2.115.2
Morpholine1.628.7
Azetidine1.235.4

Methodological Notes

  • Crystallography : For SHELX refinement, ensure high-resolution data (≤1.2 Å) and use the HKLF 4 format for twinned crystals .
  • Synthesis : Catalytic hydrogenation (Pd/C, H₂ at 50 psi) is preferred over borohydride reduction for scalable, stereoselective synthesis .
  • Biological Assays : Pre-incubate compounds with serum albumin (e.g., 40 g/L HSA) to assess protein binding effects on activity .

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